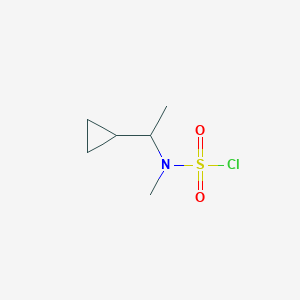![molecular formula C11H9NO4 B1438850 [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol CAS No. 1105191-28-3](/img/structure/B1438850.png)
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol” consists of an isoxazole ring attached to a benzodioxole ring via a methanol group. The molecular weight of this compound is 219.19 g/mol.Wissenschaftliche Forschungsanwendungen
Methanol as a Fuel and Chemical Feedstock
Methanol Synthesis and Applications : Methanol is a key chemical in industrial applications, serving as a fuel, solvent, and antifreeze, as well as a feedstock for the production of formaldehyde, acetic acid, and other chemicals. Its synthesis from various sources, including biomass, highlights its versatility and potential for sustainable chemical production. Studies on methanol synthesis emphasize the development of efficient catalysts and processes to enhance production from CO-rich gases and as a peaking fuel in power stations, illustrating its role in the energy sector (Cybulski, 1994).
Heterocyclic Compounds and Their Applications
Quinoxaline and Isoxazolone Derivatives : Research on heterocyclic compounds such as quinoxalines and isoxazolones reveals their importance in pharmaceuticals, dyes, and as catalyst ligands. These compounds, including those related to the specific isoxazolyl methanol structure you're interested in, demonstrate significant biological activity, including antimicrobial and anticancer properties. The chemical versatility of these heterocycles allows for their use in synthesizing a wide range of functional materials and biologically active molecules (Pareek & Kishor, 2015).
Methanol in Environmental and Analytical Chemistry
Methanol as a Marker for Chemical Processes : Studies have explored methanol's role as a marker in various chemical and environmental processes, including its presence in transformer insulating oil as an indicator of paper degradation. This reflects the broader utility of methanol and related compounds in diagnostics and monitoring of chemical degradation or transformation processes (Jalbert et al., 2019).
Wirkmechanismus
Target of Action
Related compounds with a similar structure, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are designed based on the activity of indoles against cancer cells .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol might interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound might affect similar pathways, leading to downstream effects on cell division and survival.
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound might have similar effects on cells.
Eigenschaften
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-5-8-4-10(16-12-8)7-1-2-9-11(3-7)15-6-14-9/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUGIOKLFAAOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B1438769.png)
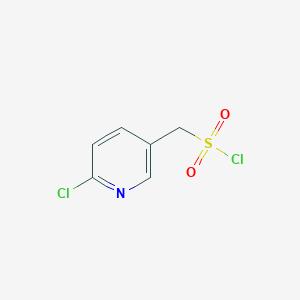

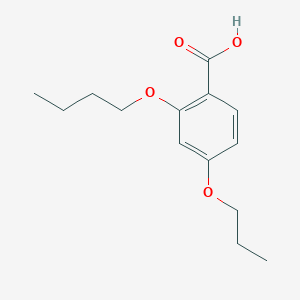
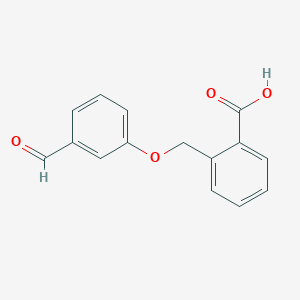
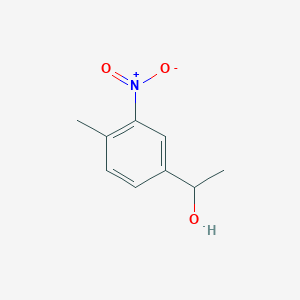


![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)
amine](/img/structure/B1438785.png)
![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)
![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)
